Murraxocin
Overview
Description
Synthesis Analysis
The synthesis of Murraxocin involves a few key strategies, prominently featuring the Corey–Chaykovsky reaction to construct the isoprene epoxide unit, a critical step in its total synthesis from commercially available umbelliferone. This approach has led to the first total synthesis of Murraxocin, demonstrating its feasibility for laboratory production (Sen et al., 2015).
Molecular Structure Analysis
The molecular structure of Murraxocin has been extensively characterized through spectroscopic methods. The compound exhibits a coumarin backbone with specific functional groups that contribute to its biological activity and chemical reactivity. The existence of Murraxocin as a natural product has been confirmed through such detailed analyses, including its stereochemistry and molecular conformation (Barik & Kundu, 1987).
Chemical Reactions and Properties
Murraxocin participates in various chemical reactions, attributed to its coumarin structure and specific functional groups. Its reactivity has been explored in the context of natural product synthesis and chemical transformations, offering insights into its chemical behavior and potential applications in synthetic chemistry. The compound's reactivity is further highlighted by its role in forming insecticidal compounds when isolated from natural sources (Sharma et al., 2006).
Scientific Research Applications
Insecticidal Properties : Murraxocin is identified as an insecticidal coumarin active against forest insect pests, showing 80% mortality at a concentration of 1% w/v (Sharma, Negi, Shiu, & Gibbons, 2006).
Synthetic Production : A study describes the first total synthesis of murraxocin, isolated from Murraya exotica, utilizing a Corey-Chaykovsky reaction. This synthesis is significant for pharmacological studies and potential commercial applications (Sen, Sasmal, Ghorai, & Pal, 2015).
Natural Isolation : Murraxocin has been isolated as a new coumarin from the leaves of Murraya exotica. The discovery of such natural products contributes to the understanding of plant biochemistry and potential therapeutic applications (Barik & Kundu, 1987).
Safety And Hazards
Murraxocin should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and exposure should not be prolonged or repeated . It should be stored protected from air and light, and refrigerated or frozen (2-8 °C) .
properties
IUPAC Name |
8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSTIJVZWVVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921046 | |
Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Murraxocin | |
CAS RN |
113349-35-2 | |
Record name | Murraxocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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